Terminal Metabolite Dead-End vs. Complete Mineralization: Beijerinckia sp. B8/36 Compared with Sphingomonas sp. RW1
In Beijerinckia sp. mutant strain B8/36, dibenzo-p-dioxin is oxidized to cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin (i.e., dibenzo(b,e)(1,4)dioxin-1,2-diol), and further degradation of this metabolite was not detected. The compound was identified as a potent mixed-type inhibitor of two ring-fission oxygenases present in the organism [1]. By contrast, in Sphingomonas sp. RW1, the angular dioxygenation product of dibenzo-p-dioxin (a 4,4a-dihydrodiol) is spontaneously converted to 2,2',3-trihydroxydiphenyl ether, which then undergoes meta-cleavage leading to complete mineralization to catechol and 2-hydroxymuconate [2]. This functional dichotomy—terminal inhibitory dead-end vs. productive mineralization—is quantified by the absence of any detectable downstream metabolites from the 1,2-diol in Beijerinckia, whereas the RW1 pathway yields quantifiable meta-cleavage products [1][2].
| Evidence Dimension | Metabolic fate of angular dioxygenation product |
|---|---|
| Target Compound Data | Dibenzo(b,e)(1,4)dioxin-1,2-diol: no further degradation detected; functions as a potent mixed-type inhibitor of two ring-fission oxygenases |
| Comparator Or Baseline | Sphingomonas sp. RW1 4,4a-dihydrodiol: spontaneously converted to 2,2',3-trihydroxydiphenyl ether and fully mineralized via meta-cleavage |
| Quantified Difference | Complete metabolic blockage (zero detectable downstream products) vs. complete mineralization pathway; qualitative difference in pathway fate, not a numerical percentage difference |
| Conditions | Beijerinckia sp. resting cell suspensions grown on succinate + biphenyl; Sphingomonas sp. RW1 whole-cell degradation assays |
Why This Matters
This inverted metabolic phenotype makes the 1,2-diol the only compound available for study as a dead-end inhibitor in dioxin degradation pathway research, whereas structurally adjacent diol regioisomers function as productive intermediates unsuited for inhibition studies.
- [1] Klecka, G. M., & Gibson, D. T. (1980). Metabolism of Dibenzo-p-Dioxin and Chlorinated Dibenzo-p-Dioxins by a Beijerinckia Species. Applied and Environmental Microbiology, 39(2), 288–296. DOI: 10.1128/aem.39.2.288-296.1980. PMID: 16345500. View Source
- [2] Nojiri, H., Habe, H., & Omori, T. (2001). Bacterial degradation of aromatic compounds via angular dioxygenation. The Journal of General and Applied Microbiology, 47(6), 279–305. DOI: 10.2323/jgam.47.279. PMID: 12483604. View Source
